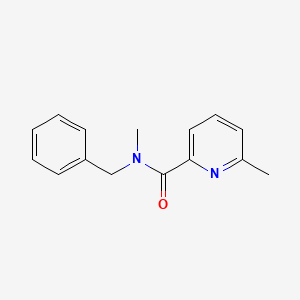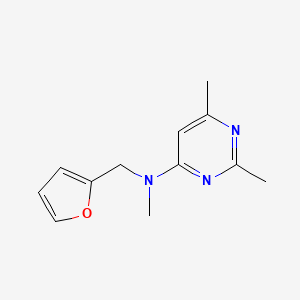![molecular formula C17H23N3O3S B7508640 N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide, also known as MMPIP, is a small molecule compound that has gained attention in scientific research for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in various physiological and pathological processes in the central nervous system (CNS).
作用机制
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide acts as a selective antagonist of the mGluR7 receptor, inhibiting its activity and downstream signaling pathways. The mGluR7 receptor is primarily expressed in the presynaptic terminals of glutamatergic neurons, where it acts as an autoreceptor to regulate glutamate release. By inhibiting the activity of mGluR7, N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide can modulate glutamate transmission and synaptic plasticity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on glutamate transmission, N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has been shown to modulate GABAergic neurotransmission, which may contribute to its anxiolytic effects. N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has also been shown to reduce neuroinflammation and oxidative stress, which are implicated in various CNS disorders.
实验室实验的优点和局限性
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the mGluR7 receptor, which allows for precise targeting of this receptor subtype. However, its potency may vary depending on the experimental conditions, and it may require higher concentrations to achieve its desired effects. Additionally, N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has limited solubility in aqueous solutions, which may require the use of organic solvents for its administration.
未来方向
There are several future directions for the study of N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide. One area of focus is the development of more potent and selective mGluR7 antagonists, which may have improved therapeutic efficacy. Additionally, the role of mGluR7 in various CNS disorders, such as addiction and neurodegenerative diseases, is still being elucidated, and further research is needed to fully understand its potential therapeutic applications. Finally, the development of novel drug delivery systems for N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide may improve its bioavailability and reduce its side effects, making it a more viable therapeutic option.
合成方法
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide can be synthesized using a multi-step process involving the reaction of 6-methoxy-2-methylquinoline with piperidine, followed by the reaction of the resulting compound with methanesulfonyl chloride. The final product is obtained through purification and isolation steps. The synthesis of N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has been optimized to improve the yield and purity of the product, making it a viable compound for scientific research.
科学研究应用
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, and addiction. The mGluR7 receptor has been implicated in the regulation of glutamate release, synaptic plasticity, and neuroinflammation, making it a promising target for drug development. N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has shown efficacy in preclinical models of anxiety and depression, suggesting that it may have potential as a novel antidepressant and anxiolytic agent.
属性
IUPAC Name |
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12-10-17(15-11-14(23-2)4-5-16(15)18-12)20-8-6-13(7-9-20)19-24(3,21)22/h4-5,10-11,13,19H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYJPZCCZKFKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)N3CCC(CC3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

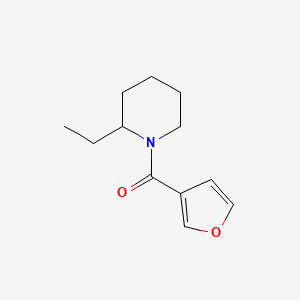

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)
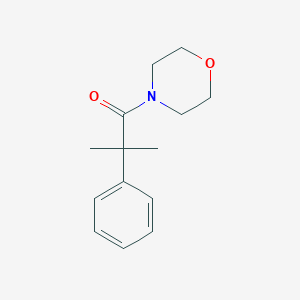
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)

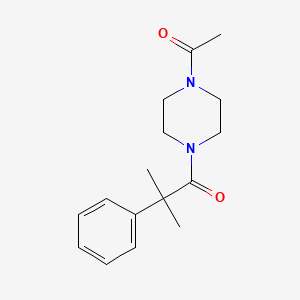
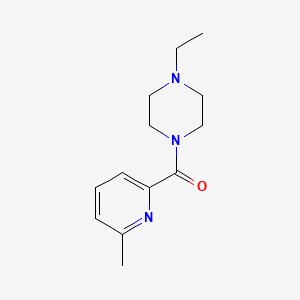
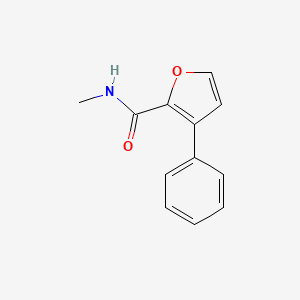

![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
